molecular formula C21H14ClN5O B11193433 3-(3-chlorophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(3-chlorophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11193433
M. Wt: 387.8 g/mol
InChI Key: HWCRVHGMDGYSLC-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound. It is part of a class of compounds known for their diverse biological activities, including potential applications in medicinal chemistry and pharmacology. The structure of this compound includes a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, which is known for its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 3-amino-1H-pyrazolo[3,4-b]pyridine with omega-bromoacetophenones, followed by cyclization, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyridyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(3-chlorophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-chlorophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 with high specificity makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H14ClN5O

Molecular Weight

387.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-4-methyl-11-pyridin-2-yl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C21H14ClN5O/c1-13-19(14-5-4-6-15(22)11-14)20-24-12-16-17(27(20)25-13)8-10-26(21(16)28)18-7-2-3-9-23-18/h2-12H,1H3

InChI Key

HWCRVHGMDGYSLC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)N(C=C3)C5=CC=CC=N5

Origin of Product

United States

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